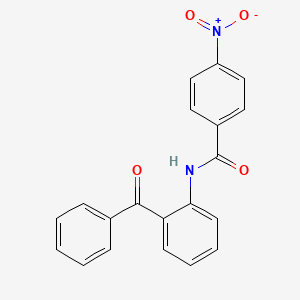

N-(2-苯甲酰苯基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-benzoylphenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzoyl group attached to an amide nitrogen atom. The compound is further modified by the presence of a nitro group, which is a common functional group in medicinal chemistry due to its electronic properties and ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization . Another example is the regioselective and stereospecific synthesis of N-[(Z)-1-oxo-1,3-diphenylprop-2-en-2-yl]-4-nitrobenzamide, which is achieved through the isomerization of aziridines in the presence of diethyl thiourea . These methods provide insights into the possible synthetic routes that could be applied to N-(2-benzoylphenyl)-4-nitrobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was determined, revealing the dihedral angles between aromatic rings and the orientation of nitro groups . Similarly, the structure of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide was elucidated using X-ray diffraction and supported by DFT calculations . These studies suggest that a similar approach could be used to analyze the molecular structure of N-(2-benzoylphenyl)-4-nitrobenzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the alcoholysis of N,N-bis(2-picolyl)-p-nitrobenzamide and related compounds in the presence of metal ions has been studied, revealing a common reaction mechanism and the substantial acceleration provided by the metal ion . Additionally, photo-rearrangement reactions of N-aryl-2-nitrobenzamides have been explored, leading to the formation of azo compounds under light exposure . These findings indicate that N-(2-benzoylphenyl)-4-nitrobenzamide may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the crystal structure and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, showing that the compound's properties are stabilized by pi-pi conjugation and hydrogen bonding interactions . The crystal structure of N-(2,4-Dichlorophenyl)benzamide revealed that the molecules are linked by N-H...O hydrogen bonds into infinite chains . These studies suggest that the physical and chemical properties of N-(2-benzoylphenyl)-4-nitrobenzamide could be similarly characterized by its intermolecular interactions and crystal packing.

科学研究应用

合成和表征

N-(2-苯甲酰苯基)-4-硝基苯甲酰胺及其衍生物是有机化学领域的研究主题,特别是在合成和结构分析方面。该化合物已被研究其区域和立体合成,并详细了解其晶体结构和核磁共振分配。这些研究侧重于导致化合物形成的化学反应和重排,以及对其分子结构的详细分析 (Samimi, 2016)。

药物应用

在药物领域,N-(2-苯甲酰苯基)-4-硝基苯甲酰胺的衍生物已被合成并对其生物活性进行了评估。例如,已经合成了该化合物某些衍生物的镍和铜金属配合物,并对其潜在的抗菌活性进行了表征。合成涉及使用红外光谱、核磁共振、质谱和元素分析来了解化合物与金属之间的相互作用,以及它们对细菌的最终功效 (Saeed et al., 2010)。

抗惊厥特性

一些与 N-(2-苯甲酰苯基)-4-硝基苯甲酰胺密切相关的 4-硝基-N-苯基苯甲酰胺已被合成并测试其抗惊厥特性。这些研究涉及评估化合物在癫痫模型中的有效性,将其治疗潜力与已知的抗惊厥剂进行比较 (Bailleux et al., 1995)。

材料科学应用

在材料科学中,N-(2-苯甲酰苯基)-4-硝基苯甲酰胺衍生物已被用于研究三元共晶的形成,重点是氢键和卤素键。这项研究提供了对分子相互作用和设计具有特定性质的新材料的潜力的见解 (Tothadi & Desiraju, 2013)。

化学反应和转化

研究还包括对 N-芳基-2-硝基苯甲酰胺(一类与 N-(2-苯甲酰苯基)-4-硝基苯甲酰胺相关的化合物)的光重排进行调查。这项研究考察了这些化合物在暴露于光线下发生的反应,导致转化为不同的分子结构 (Gunn & Stevens, 1973)。

催化和化学改性

该化合物已用于涉及通过底物定向 C-H 活化进行区域选择性邻位乙酰氧基化/甲氧基化的研究中。这项研究对于理解如何选择性地修饰 N-(2-苯甲酰苯基)-4-硝基苯甲酰胺等分子中的特定官能团至关重要,这在合成化学中具有重要意义 (Reddy et al., 2011)。

安全和危害

属性

IUPAC Name |

N-(2-benzoylphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20(24)15-10-12-16(13-11-15)22(25)26/h1-13H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFIRIXUDKKYTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoylphenyl)-4-nitrobenzamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)

![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)